N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound characterized by its unique structure, which includes a cyclopropyl group, a thiadiazole ring, and a dimethylphenoxyethyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with 2-chloroethyl sulfide to form 2-(3,5-dimethylphenoxy)ethyl sulfide. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired thiadiazole derivative. Finally, the cyclopropyl group is introduced through a reaction with cyclopropylamine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- N-cyclopropyl-N-(5-{[2-(4-sulfamoylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific structural features, such as the presence of the dimethylphenoxyethyl sulfanyl moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H21N3O2S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-cyclopropyl-N-[5-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H21N3O2S2/c1-11-8-12(2)10-15(9-11)22-6-7-23-17-19-18-16(24-17)20(13(3)21)14-4-5-14/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
WWOQANCRRLWAER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NN=C(S2)N(C3CC3)C(=O)C)C |
Origin of Product |
United States |
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